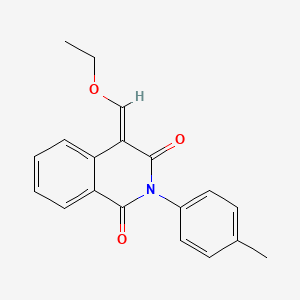

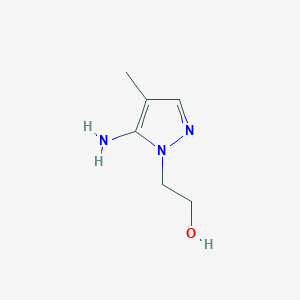

![molecular formula C14H13NO3S2 B2681355 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 853903-85-2](/img/structure/B2681355.png)

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

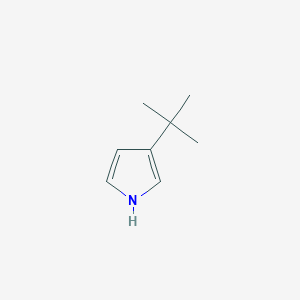

The compound contains a methylidene group, which in organic chemistry, is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The compound also contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural elucidation of thiazolidinone derivatives, highlighting their versatile applications in drug design and material science. For instance, the synthesis of thiazolidinone derivatives has been explored for their potential antimicrobial properties, with some compounds showing promising activities against various pathogens (Gouda et al., 2010). Moreover, the structural manipulation of these compounds, such as the introduction of sulfur-containing functional groups, has been shown to significantly influence their electronic and optical properties, which are crucial for their applications in material sciences (Murai et al., 2018).

Antimicrobial Applications

Thiazolidinone derivatives have been extensively studied for their antimicrobial efficacy. Research indicates that these compounds exhibit significant antimicrobial activity against a wide range of bacterial and fungal pathogens. For example, a new series of thiazolidin-4-one derivatives was synthesized and tested for in vitro antibacterial and antifungal activities, demonstrating promising results against various microbial strains (Baviskar et al., 2013).

Anticancer Activity

The potential anticancer activity of thiazolidinone derivatives has been a subject of interest in recent studies. These compounds have been evaluated against various cancer cell lines, with some showing notable antitumor activity. For instance, a series of novel thiazolidinone derivatives was synthesized and screened for anticancer activity, identifying compounds with significant antimitotic activity against a range of cancer cell lines, including leukemia, colon cancer, and breast cancer (Buzun et al., 2021).

Material Science Applications

Thiazolidinone derivatives have also found applications in material science, particularly in the synthesis of organic sensitizers for solar cell applications. The engineering of organic sensitizers incorporating thiazolidinone units has resulted in compounds with high incident photon-to-current conversion efficiency, demonstrating the potential of these compounds in photovoltaic applications (Kim et al., 2006).

properties

IUPAC Name |

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c1-8-4-3-5-10(6-8)7-11-12(16)15(14(19)20-11)9(2)13(17)18/h3-7,9H,1-2H3,(H,17,18)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFWHVHHMBALR-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

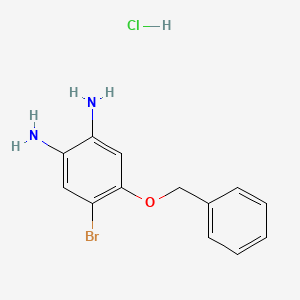

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)

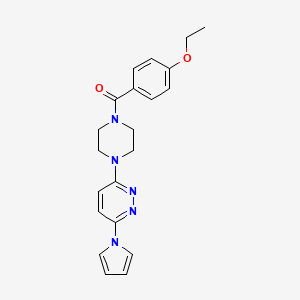

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)

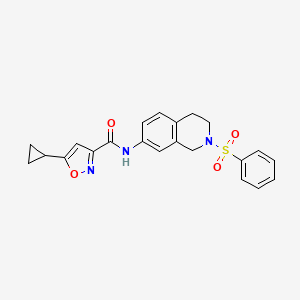

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)

![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)

![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)